molecular formula C20H27N3O5 B193057 シラザプリラート CAS No. 90139-06-3

シラザプリラート

カタログ番号 B193057
CAS番号: 90139-06-3
分子量: 389.4 g/mol
InChIキー: UVAUYSRYXACKSC-ULQDDVLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cilazaprilat is the active metabolite of Cilazapril, an angiotensin-converting enzyme inhibitor (ACE inhibitor) used for the treatment of hypertension and congestive heart failure . It is a small molecule with a molecular formula of C20 H27 N3 O5 .


Synthesis Analysis

Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, Cilazaprilat . The transformation of Cilazapril to Cilazaprilat occurs through a deesterification reaction .


Molecular Structure Analysis

The molecular structure of Cilazaprilat is characterized by a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .


Chemical Reactions Analysis

Cilazapril degrades in the course of a deesterification reaction forming Cilazaprilat . The kinetic model of Cilazapril degradation in the solid state depends on the presence of moisture in the surrounding environment .


Physical And Chemical Properties Analysis

Cilazaprilat is a small molecule with a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .

科学的研究の応用

生物学的同等性試験

シラザプリラートは、シラザプリルの異なる製剤の血漿濃度プロファイルを比較するために、生物学的同等性試験で使用されます。ヒト血漿中のシラザプリルとその活性代謝物シラザプリラートを定量するための自動化HPLC/MS/MS法が開発されました。 この方法は、スループットが高く、完全に自動化されているため、精度と再現性が重要な生物学的同等性試験に適しています .

薬物動態解析

シラザプリルはシラザプリラートに生体変換されるため、その薬物動態は広く研究されてきました。 シラザプリラートの長い末期半減期(30~50時間)により、詳細な薬物動態解析が可能になり、吸収、分布、代謝、排泄など、体内の薬物挙動を理解するために不可欠です .

高血圧管理

シラザプリラートは、強力なACE阻害剤として、高血圧管理において重要な役割を果たしています。 アンジオテンシン変換酵素を阻害することで血圧を低下させ、血管を弛緩させ、血流を促進します .

心不全治療

うっ血性心不全の治療において、シラザプリラートは、心臓血管反射に影響を与えることなく、末梢抵抗を低下させる能力があるため、貴重な治療薬です。 ヘモダイナミクスを改善する効果は、心不全の管理における使用を裏付けています .

腎機能評価

シラザプリラートは、腎血漿流量と糸球体濾過率への影響を測定することにより、腎機能を評価するために使用されてきました。 この用途は、ACE阻害剤の腎臓への影響を調べる臨床試験で特に役立ちます .

用量反応関係研究

シラザプリラートの用量反応関係を理解することは、治療効果の最適な用量を決定するために重要です。 研究により、シラザプリラート血漿濃度とACE阻害との間に強い相関関係があることが確立されており、これは血圧低下のための最も効果的な用量を特定するために役立ちます .

慢性腎臓病の研究

重度の慢性腎臓病患者を対象とした研究では、シラザプリラートのACE阻害の持続時間が延長されていることが示されています。 この知見は、腎臓に問題のある集団における投与戦略を開発するために重要です .

肝不全研究

シラザプリラートの薬理学的プロファイルは、肝不全の文脈においても研究されています。 肝不全患者ではACE阻害の持続時間が延長されるため、安全で効果的な治療を確保するために、用量と頻度の調整が必要となります .

作用機序

Target of Action

Cilazaprilat primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Pharmacokinetics

It is known that cilazapril, the prodrug of cilazaprilat, is rapidly absorbed and hydrolyzed to cilazaprilat after absorption . More research is needed to fully understand the ADME properties of Cilazaprilat and their impact on its bioavailability.

Result of Action

The primary result of Cilazaprilat’s action is a decrease in blood pressure . By inhibiting the production of angiotensin II, it decreases sodium and water reabsorption and vasoconstriction . This leads to a decrease in vascular resistance and, therefore, blood pressure .

Action Environment

The action, efficacy, and stability of Cilazaprilat can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of Cilazapril, the prodrug of Cilazaprilat, were found to be essentially the same in healthy, normotensive Chinese and Caucasians . The changes in plasma renin activity (pra) and aldosterone suggest an ethnic difference in the responses of the renin-angiotensin-aldosterone system . More research is needed to fully understand how environmental factors influence the action of Cilazaprilat.

Safety and Hazards

Cilazaprilat may increase the risk or severity of renal failure, hyperkalemia, and hypertension when combined with certain other substances . It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

特性

IUPAC Name

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAUYSRYXACKSC-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238043
Record name Cilazaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90139-06-3
Record name Cilazaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90139-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilazaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15565
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilazaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILAZAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilazaprilat
Reactant of Route 2
Cilazaprilat
Reactant of Route 3
Cilazaprilat
Reactant of Route 4
Cilazaprilat
Reactant of Route 5
Cilazaprilat
Reactant of Route 6
Cilazaprilat

Q & A

Q1: What is the primary mechanism of action of Cilazaprilat?

A1: Cilazaprilat is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, , ] It competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to angiotensin II. [, ]

Q2: What are the downstream consequences of ACE inhibition by Cilazaprilat?

A2: By preventing the formation of angiotensin II, Cilazaprilat induces vasodilation, lowers blood pressure, and reduces aldosterone secretion. [, , ] This leads to a decrease in sodium and water retention, contributing to its therapeutic effects in hypertension and heart failure. [, , ]

Q3: How does Cilazaprilat interact with the kallikrein-kinin system?

A3: Cilazaprilat, through its ACE inhibitory activity, prevents the degradation of bradykinin. [, , , , ] This leads to an accumulation of bradykinin, which contributes to vasodilation via nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) release. [, , , , , ]

Q4: What is the significance of the augmented bradykinin levels in Cilazaprilat's action?

A4: Increased bradykinin levels, due to Cilazaprilat’s ACE inhibition, contribute to several beneficial effects, including:

  • Enhanced Coronary Blood Flow: Bradykinin, stimulated by Cilazaprilat, increases coronary blood flow and improves myocardial function in ischemic conditions. [, ]
  • Cardioprotection: Cilazaprilat, through bradykinin and NO, protects cardiac myocytes from hypoxia/reoxygenation injury. [, ]
  • Renal Vasodilation: Bradykinin plays a role in Cilazaprilat-induced renal vasodilation, contributing to its beneficial effects on renal function. [, , ]

Q5: What is the molecular formula and weight of Cilazaprilat?

A5: The molecular formula of Cilazaprilat is C21H29N3O5, and its molecular weight is 403.47 g/mol.

Q6: Are there any notable spectroscopic data available for Cilazaprilat?

A6: While specific spectroscopic data isn't extensively discussed in the provided research, Cilazaprilat's structure has been confirmed through techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS). [, ]

Q7: Describe the absorption and metabolism of Cilazapril, the prodrug of Cilazaprilat.

A7: Cilazapril is rapidly absorbed after oral administration and is rapidly metabolized in the liver to its active metabolite, Cilazaprilat. [, , , , ]

Q8: How is Cilazaprilat eliminated from the body?

A8: Cilazaprilat is primarily eliminated through renal excretion, with a small portion excreted in bile. [, , ]

Q9: How does renal function affect Cilazaprilat's pharmacokinetics?

A9: Cilazaprilat clearance is dependent on renal function. [, , ] Dosage adjustments are often necessary in patients with renal impairment to avoid drug accumulation. [, ]

Q10: Does Cilazaprilat exhibit dose proportionality in its pharmacokinetics?

A10: While Cilazaprilat shows dose proportionality at lower doses, its pharmacokinetics become nonlinear at higher doses, potentially due to saturable binding to ACE. [, ]

Q11: How effective is Cilazaprilat in reducing blood pressure in hypertensive models?

A11: Cilazaprilat effectively reduces blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs). [, , ]

Q12: Does Cilazaprilat directly affect vascular smooth muscle cells (VSMCs)?

A12: Cilazaprilat demonstrates both endothelium-dependent and -independent effects on VSMC proliferation. [, ] While it can indirectly modulate VSMC growth via its effects on the endothelium and angiotensin II, it may also possess direct inhibitory effects. [, ]

Q13: How does Cilazaprilat affect cerebral circulation in hypertension?

A13: Research suggests that Cilazaprilat can improve endothelium-dependent dilation in cerebral arterioles of hypertensive rats, potentially by enhancing the response to vasodilators like bradykinin. []

Q14: Are there any strategies to enhance Cilazaprilat's delivery to specific targets?

A14: While the provided research doesn't focus on targeted drug delivery for Cilazaprilat, future research could explore nanocarriers or prodrug strategies to enhance its delivery to specific tissues, potentially reducing off-target effects.

Q15: What analytical methods are commonly employed to measure Cilazaprilat levels?

A15: Radioenzymatic assays and HPLC coupled with UV detection or MS are frequently used for quantifying Cilazaprilat in biological samples. [, , , , ] These techniques offer sensitivity and selectivity for accurate drug monitoring.

Q16: How is the quality of Cilazaprilat formulations ensured?

A16: Quality control measures for Cilazaprilat formulations involve rigorous analytical method validation, ensuring accuracy, precision, and specificity. [, , ] These measures are crucial for maintaining drug safety and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。